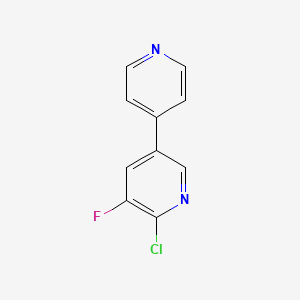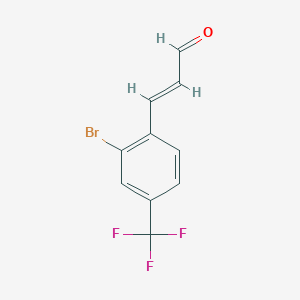![molecular formula C6H11ClFNS B13121943 7-Fluoro-5-thia-2-azaspiro[3.4]octane Hydrochloride](/img/structure/B13121943.png)
7-Fluoro-5-thia-2-azaspiro[3.4]octane Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Fluoro-5-thia-2-azaspiro[3.4]octane Hydrochloride is a chemical compound with the molecular formula C6H11ClFNS. It is characterized by a spirocyclic structure containing a fluorine atom, a sulfur atom, and a nitrogen atom.
Preparation Methods
The synthesis of 7-Fluoro-5-thia-2-azaspiro[3.4]octane Hydrochloride involves several synthetic routes. One common method includes the annulation of the cyclopentane ring, which can be achieved through different approaches. These approaches typically involve the use of readily available starting materials and conventional chemical transformations. The reaction conditions often require minimal chromatographic purifications to yield the desired compound .
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of more efficient catalysts, higher reaction temperatures, and continuous flow processes to enhance yield and purity.
Chemical Reactions Analysis
7-Fluoro-5-thia-2-azaspiro[3.4]octane Hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the introduction of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents for substitution reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or amines .
Scientific Research Applications
7-Fluoro-5-thia-2-azaspiro[3.4]octane Hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to investigate its potential therapeutic applications, such as its use as a precursor for drug development.
Industry: It may be used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 7-Fluoro-5-thia-2-azaspiro[3.4]octane Hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom in the compound can form strong hydrogen bonds, enhancing its binding affinity to target molecules. The sulfur and nitrogen atoms contribute to the compound’s reactivity and ability to participate in various chemical reactions. These interactions can modulate biological pathways and lead to specific physiological effects.
Comparison with Similar Compounds
7-Fluoro-5-thia-2-azaspiro[3.4]octane Hydrochloride can be compared with other similar compounds, such as:
7-Fluoro-5-oxa-2-azaspiro[3.4]octane Hydrochloride: This compound contains an oxygen atom instead of a sulfur atom, which may result in different chemical and biological properties.
7,7-Difluoro-5-thia-2-azaspiro[3.4]octane Hydrochloride: This compound contains an additional fluorine atom, which may enhance its reactivity and binding affinity.
6-Azaspiro[2.5]octane Hydrochloride: This compound has a different spirocyclic structure, which may affect its chemical reactivity and biological activity.
The uniqueness of this compound lies in its specific combination of fluorine, sulfur, and nitrogen atoms, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C6H11ClFNS |
|---|---|
Molecular Weight |
183.68 g/mol |
IUPAC Name |
7-fluoro-5-thia-2-azaspiro[3.4]octane;hydrochloride |
InChI |
InChI=1S/C6H10FNS.ClH/c7-5-1-6(9-2-5)3-8-4-6;/h5,8H,1-4H2;1H |
InChI Key |
IFQBDMAPGHCCKL-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CSC12CNC2)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


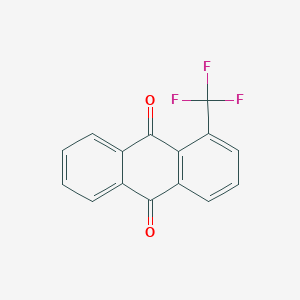
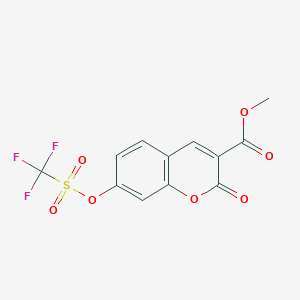

![1-[1-(Phenylsulfonyl)indole-2-YL]ethanol](/img/structure/B13121880.png)
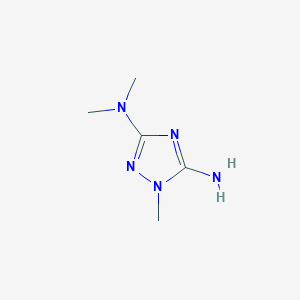
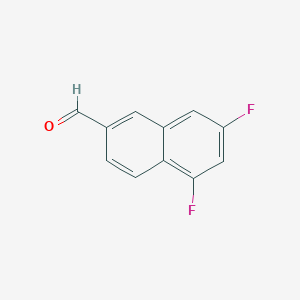

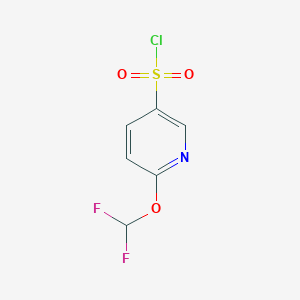

![N-(1H-Benzo[d][1,2,3]triazol-1-yl)propionamide](/img/structure/B13121916.png)
